
Ethyl 2-aminothiazole-5-carboxylate
Overview
Description
Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) is a heterocyclic compound with a thiazole core substituted by an amino group at position 2 and an ethyl ester at position 5. Its molecular formula is C₆H₈N₂O₂S (MW: 172.20), and it exhibits a density of 1.336 g/cm³ and a boiling point of 308°C . The compound is synthesized via cyclocondensation of thiourea with ethyl formylchloroacetate under basic conditions, yielding a potassium salt that is acidified to isolate the product . It serves as a key intermediate in pharmaceuticals, particularly in synthesizing DNA minor groove-binding oligopeptides and pyrimidine-based drug candidates targeting kinases like SIK3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminothiazole-5-carboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of a base such as sodium carbonate. The reaction is carried out in ethyl alcohol as a solvent, and the mixture is heated to 60-70°C for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products:
Substitution Products: Various substituted thiazoles.
Oxidation Products: Sulfoxides and sulfones.
Condensation Products: Schiff bases and other heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Ethyl 2-aminothiazole-5-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a crucial role in developing anticancer drugs such as dasatinib and alpelisib, which target specific cancer cell pathways to inhibit proliferation .
Mechanisms of Action:
The compound exhibits multiple biological activities, including:
- Anticancer Activity: It interacts with cancer cell targets, leading to cell cycle arrest and apoptosis.
- Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties: Ethyl 2-aminothiazole derivatives have demonstrated effectiveness against a range of pathogens .
Agricultural Chemicals
Agrochemical Applications:
This compound is utilized in formulating agrochemicals, particularly as a building block for developing herbicides and fungicides. Its ability to inhibit specific enzymes in plants and fungi enhances crop protection strategies .
Case Study:
Research has indicated that derivatives of ethyl 2-aminothiazole can significantly improve the efficacy of existing agrochemicals by providing targeted action against resistant strains of pests and diseases .
Biochemical Research
Enzyme Inhibition Studies:
Researchers leverage this compound to study enzyme interactions and inhibition mechanisms. Its structural properties allow it to bind effectively to active sites of various enzymes, facilitating the understanding of biochemical pathways involved in disease processes .
Applications in Molecular Biology:
The compound is also explored for its potential in developing diagnostic tools that detect biomolecules associated with specific diseases. Its ability to form stable complexes with target molecules makes it suitable for use in assays and biosensors .
Material Science
Development of Novel Materials:
In material science, this compound is investigated for creating polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications .
Summary Table of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceuticals | Intermediate for anticancer drugs | Effective against cancer cell lines |
Agricultural Chemicals | Building block for herbicides and fungicides | Enhances efficacy against resistant pests |
Biochemical Research | Enzyme inhibition studies | Important for understanding disease mechanisms |
Material Science | Development of advanced polymers | Improves mechanical properties |
Diagnostic Tools | Potential use in biomolecule detection assays | Forms stable complexes with target molecules |
Mechanism of Action
The biological activity of ethyl 2-aminothiazole-5-carboxylate is attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer research, it has been shown to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional versatility of thiazole derivatives allows for nuanced comparisons with Ethyl 2-aminothiazole-5-carboxylate. Below is a detailed analysis of its analogs, categorized by substituent variations:
Ester Group Modifications
Key Findings :
- Lipophilicity : Ethyl esters exhibit better membrane permeability than methyl esters or carboxylic acids, making them preferable in drug design .
- Reactivity: Methyl esters show higher conversion rates in protic solvents (e.g., methanol: 53% vs. ethanol: 50%) due to faster nucleophilic displacement .
Substituent Position and Steric Effects
Key Findings :
- Steric Hindrance: Methyl groups at C4 (e.g., 7210-76-6) may hinder interactions with DNA minor grooves, reducing efficacy in groove-binding applications .
- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl at C2) enhance DNA intercalation and antitumor activity .
Functional Group Additions
Key Findings :
- DNA Binding: Amidinoamino substituents (e.g., ) improve electrostatic interactions with DNA, enhancing binding affinity.
- Redox Activity : Thioxo groups enable applications in electrochemical sensors or catalysis .
Reactivity Trends :
Biological Activity
Ethyl 2-aminothiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of the 2-aminothiazole scaffold, which is integral to several clinically used anticancer drugs. Its chemical structure allows for various interactions with biological targets, making it a valuable compound in drug discovery.
Target Interaction
this compound exhibits its biological effects primarily through the inhibition of cell proliferation in various cancer cell lines. This inhibition is mediated by its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.
Biochemical Pathways
The compound is known to influence several biochemical pathways:
- Anticancer Activity : It has shown potent inhibitory activity against multiple human cancer cell lines, including leukemia and solid tumors .
- Antioxidant Properties : this compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been linked to reduced levels of pro-inflammatory mediators, suggesting potential applications in inflammatory diseases .
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties:
- Solubility : The compound exhibits good solubility in various solvents, which enhances its bioavailability.
- Stability : It is stable under physiological conditions but sensitive to light and moisture, which can affect its efficacy.
Biological Activity Summary
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines
- Mechanistic Insights
- Xenograft Models
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-aminothiazole-5-carboxylate, and how are intermediates optimized for large-scale synthesis?
- This compound is synthesized via α-bromination of ethyl β-ethoxyacrylate followed by cyclization with thiourea. Key intermediates like ethyl β-ethoxyacrylate are brominated using N-bromosuccinimide (NBS) under controlled conditions (CCl₄, 0–5°C). For large-scale synthesis, steps like N-Boc protection (using di-tert-butyl carbonate and triethylamine in 1,4-dioxane) and ester hydrolysis are optimized to eliminate hazardous reagents (e.g., n-BuLi) and improve yields (59.5% after recrystallization) .
Q. How is the amino group of this compound protected during derivatization, and what challenges arise?
- The amino group is protected via Boc (tert-butoxycarbonyl) using di-tert-butyl carbonate in 1,4-dioxane. Challenges include minimizing side reactions during coupling (e.g., with 2-chloro-6-methylaniline) due to steric hindrance, which reduces yields. Alternative strategies involve synthesizing β-ethoxyacrylamide derivatives to bypass protection/deprotection steps .
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
- 1H/13C NMR identifies thiazole ring protons (δ 6.90–8.15 ppm) and carbonyl carbons (δ 169–199 ppm). IR spectroscopy confirms NH₂ (3358–3244 cm⁻¹) and C=O (1668 cm⁻¹) groups. HRMS ([M+H]+) validates molecular weights (e.g., m/z 246 for 2-amino-5-(4-acetylphenylazo)-thiazole) .
Advanced Research Questions
Q. How do steric and electronic effects influence coupling reactions of this compound in SAR studies?
- Electron-withdrawing groups (EWGs) on anilines (e.g., p-NO₂, o-Cl) enhance coupling yields (80–92%) due to increased electrophilicity. Steric hindrance from ortho-substituted anilines (e.g., 2-chloro-6-methylaniline) reduces yields, necessitating alternative pathways like pre-forming β-ethoxyacrylamide intermediates .
Q. What solvent systems optimize the hydrodediazoniation of mthis compound derivatives?
- Polar aprotic solvents like methanol (53% conversion) and ethanol (50%) outperform non-polar solvents (e.g., cyclohexane, 0%). Solvent choice balances reactivity and solubility, with THF (47%) and 1,4-dioxane (34%) providing moderate yields in flow reactions .
Q. How can multi-component reactions (MCRs) expand the functionalization of this compound?
- MCRs with aromatic aldehydes and pyrimidine-diones in aqueous ethanol yield 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives. EWGs (e.g., p-NO₂) improve yields (92%) via enhanced electrophilic activation, while EDGs (e.g., p-OCH₃) require longer reaction times .
Q. What mechanistic insights explain competitive bromination pathways in β-ethoxyacrylamide derivatives?
- α-Bromination (desired) competes with amide-N or aryl ring bromination. Steric shielding of the amide group and electron-deficient acrylamide backbones favor α-selectivity. Reaction monitoring via TLC and quenching with Na₂S₂O₃ minimizes byproducts .
Q. How do crystal structures inform the design of bioactive thiazole derivatives?
- Single-crystal X-ray studies (e.g., ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate) reveal planar thiazole rings and hydrogen-bonding networks (C–H⋯O/N). These structural features guide modifications for SIRT1 inhibitors by optimizing interactions with hydrophobic enzyme pockets .
Q. Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to screen solvent/base combinations for coupling reactions.
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex derivatives.
- Scale-Up : Replace hazardous reagents (e.g., NaH) with safer alternatives (e.g., K₂CO₃) in aqueous ethanol for greener synthesis .
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
Record name | Ethyl 2-aminothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32955-21-8 | |
Record name | 32955-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-aminothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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